

Application Notes and Protocols: Propyl Butyrate in Food and Beverage Formulation

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Compound of Interest

Compound Name: *Propyl butyrate*

Cat. No.: *B092370*

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Introduction

Propyl butyrate, also known as propyl butanoate, is a naturally occurring ester found in a variety of fruits such as apples, bananas, and pineapples.^{[1][2]} It is widely utilized in the food and beverage industry as a flavoring agent to impart a sweet, fruity aroma and taste, often described as reminiscent of pineapple, apricot, and banana.^{[1][3][4]} This document provides detailed application notes and protocols for the formulation and analysis of **propyl butyrate** in food and beverage products.

Properties of Propyl Butyrate

Propyl butyrate is a clear, colorless liquid with a characteristic fruity odor.^{[1][3]} Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₇ H ₁₄ O ₂	[1]
Molecular Weight	130.18 g/mol	[1]
Appearance	Clear, colorless liquid	[1][3]
Odor	Sweet, fruity, pineapple-like	[1][4]
Taste Profile	At 20 ppm: sweet, fruity, tutti-frutti, bubble gum, and pineapple-like with a slight green nuance.	[1]
Boiling Point	142-143 °C	[3][5]
Density	0.873 g/mL at 25 °C	[5]
Solubility	Slightly soluble in water; miscible with alcohol and ether.	[6]
CAS Number	105-66-8	[3]
FEMA Number	2934	[7]

Applications in Food and Beverages

Propyl butyrate is a versatile flavoring agent used to enhance the sensory profile of a wide range of products.[3][8]

Table of Applications:

Food/Beverage Category	Application
Beverages	Fruit juices, nectars, carbonated soft drinks, alcoholic beverages.
Confectionery	Hard candies, chewing gum, jellies, and gummies.
Baked Goods	Fruit fillings for pastries, cakes, and cookies.
Dairy Products	Yogurts, ice creams, and flavored milk.
Jams and Preserves	To enhance the natural fruit flavor.

Typical Concentration Ranges:

Specific usage levels of **propyl butyrate** in food and beverages are not always publicly available but are collected by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA).[9] The concentration will vary significantly depending on the food matrix, desired flavor intensity, and the presence of other flavoring compounds. As a starting point, sensory evaluation should be conducted to determine the optimal concentration for a specific application.

Regulatory Status

Propyl butyrate is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the U.S. Food and Drug Administration (FDA) (21 CFR 172.515).[7] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **propyl butyrate** and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[9]

Experimental Protocols

Protocol 1: Determination of Propyl Butyrate Concentration in a Beverage using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantitative analysis of **propyl butyrate** in a clear beverage matrix, such as a fruit juice or soda.

Materials and Equipment:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Headspace autosampler
- GC column suitable for volatile compounds (e.g., DB-5ms, HP-INNOWax)
- Helium (carrier gas)
- **Propyl butyrate** standard ($\geq 99\%$ purity)
- Internal standard (e.g., ethyl butyrate)
- Sodium chloride (NaCl)
- Deionized water
- Volumetric flasks and pipettes
- Headspace vials (20 mL) with caps and septa

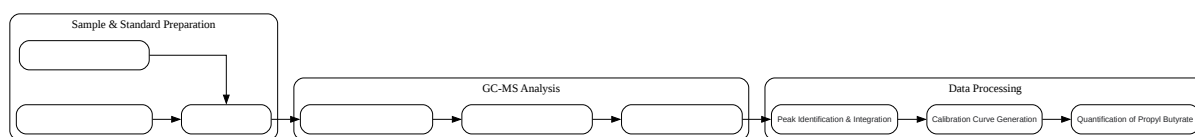
Procedure:

- Standard Preparation:
 - Prepare a stock solution of **propyl butyrate** (1000 $\mu\text{g/mL}$) in ethanol.
 - Prepare a series of working standards by diluting the stock solution with deionized water in volumetric flasks to achieve concentrations ranging from 0.1 to 10 $\mu\text{g/mL}$.
 - Add a fixed concentration of the internal standard to each working standard.
- Sample Preparation:
 - Degas carbonated beverage samples by sonication.

- Pipette 5 mL of the beverage sample (or diluted sample if high concentrations are expected) into a 20 mL headspace vial.
- Add 1 g of NaCl to the vial to increase the volatility of the analytes.
- Add a known amount of the internal standard to the vial.
- Immediately seal the vial with a cap and septum.
- GC-MS Analysis:
 - Headspace Parameters:
 - Incubation Temperature: 80°C
 - Incubation Time: 20 minutes
 - Injection Volume: 1 mL
 - GC Parameters (example):
 - Inlet Temperature: 250°C
 - Split Ratio: 20:1
 - Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).
 - Carrier Gas Flow (Helium): 1 mL/min
 - MS Parameters:
 - Ion Source Temperature: 230°C
 - Transfer Line Temperature: 250°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 35-350

- Data Analysis:
 - Identify the peaks for **propyl butyrate** and the internal standard based on their retention times and mass spectra.
 - Create a calibration curve by plotting the ratio of the peak area of **propyl butyrate** to the peak area of the internal standard against the concentration of the working standards.
 - Quantify the concentration of **propyl butyrate** in the beverage sample using the calibration curve.

Workflow Diagram:



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Caption: Workflow for the quantification of **propyl butyrate** in beverages by GC-MS.

Protocol 2: Sensory Evaluation of Propyl Butyrate in a Food Product

This protocol describes a triangle test, a discriminative sensory method, to determine if a perceptible difference exists between a control product and a product formulated with **propyl butyrate**.

Materials and Equipment:

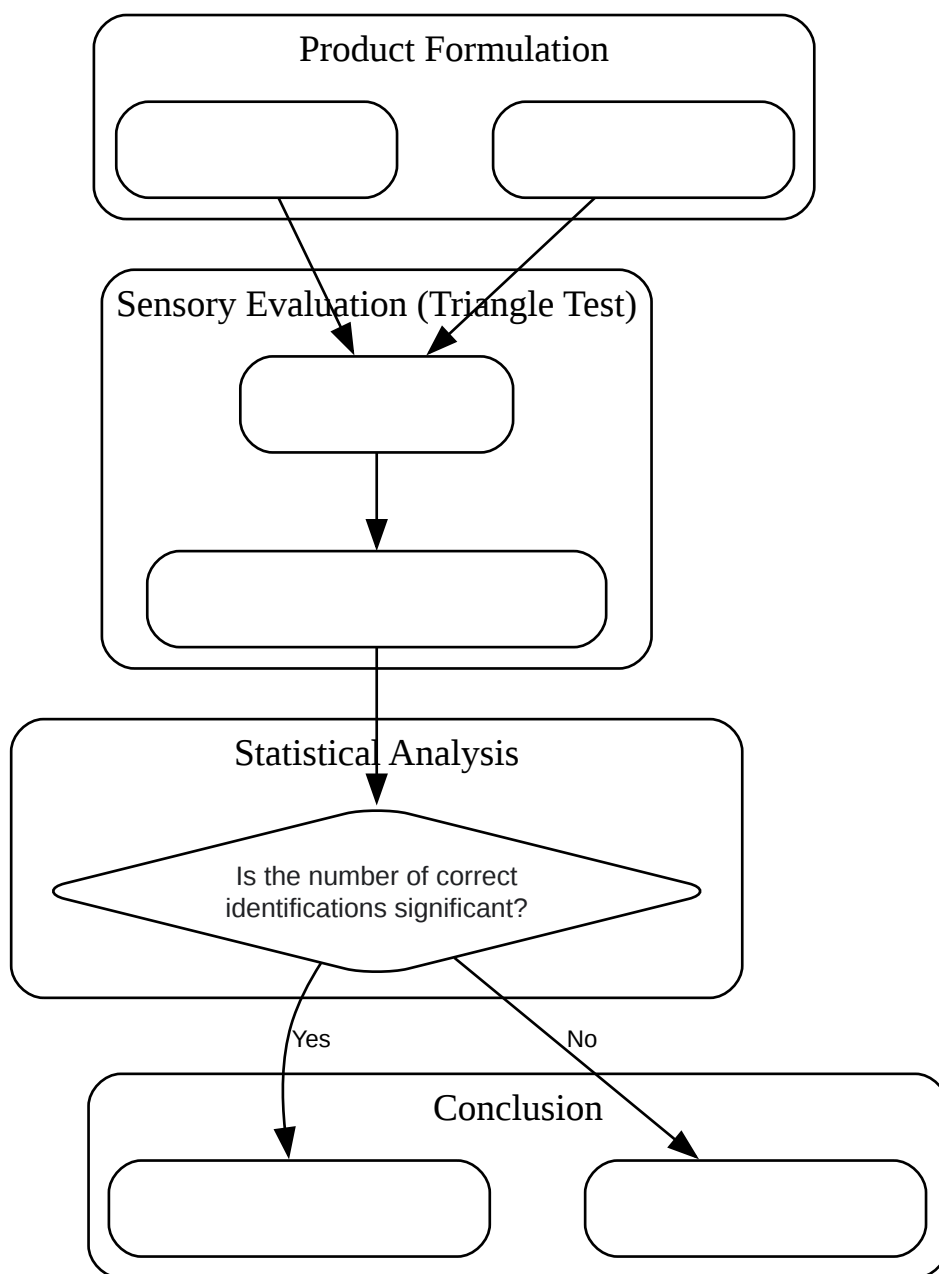
- Control food product (without **propyl butyrate**)
- Test food product (with a specific concentration of **propyl butyrate**)
- Sensory booths with controlled lighting and ventilation
- Identical, odor-free sample containers
- Random three-digit codes for sample labeling
- Water and unsalted crackers for palate cleansing
- Ballot sheets for data collection
- A panel of 20-30 trained or consumer panelists

Procedure:

- Panelist Selection and Training (for trained panels):
 - Select panelists based on their sensory acuity and ability to articulate perceptions.
 - Familiarize panelists with the product type and the potential fruity notes of **propyl butyrate**.
- Sample Preparation:
 - Prepare both the control and test products under identical conditions.
 - Portion equal amounts of each product into the sample containers.
 - Label the containers with random three-digit codes.
- Triangle Test Setup:
 - For each panelist, present a set of three samples. Two of the samples are identical (either both control or both test), and one is different.

- The order of presentation of the three samples should be randomized for each panelist. There are six possible presentation orders (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Sensory Evaluation:
 - Instruct panelists to evaluate the samples from left to right.
 - Panelists should cleanse their palates with water and crackers between samples.
 - Ask panelists to identify the sample that is different from the other two.
 - Panelists record their choice on the ballot sheet.
- Data Analysis:
 - Count the number of correct identifications.
 - Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., $p < 0.05$).
 - If a significant difference is found, it indicates that the addition of **propyl butyrate** at the tested concentration is perceptible.

Logical Relationship Diagram:



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Caption: Logical flow for determining the sensory impact of **propyl butyrate** using a triangle test.

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